(E)-4-(dimethylamino)but-3-en-2-one
Overview
Description
(E)-4-(dimethylamino)but-3-en-2-one is an organic compound with the molecular formula C₆H₁₁NO and a molecular weight of 113.16 g/mol . It is also known by other names such as trans-4-(dimethylamino)-3-buten-2-one and 1-dimethylamino-but-1-en-3-one . This compound appears as a clear red-brown to dark brown liquid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(dimethylamino)but-3-en-2-one typically involves the reaction of dimethylamine with a suitable precursor under controlled conditions. One common method involves the condensation of dimethylamine with a butenone derivative . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the enone structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and pressure to achieve the desired reaction outcome .
Chemical Reactions Analysis
Types of Reactions
(E)-4-(dimethylamino)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone structure to a saturated ketone or alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(E)-4-(dimethylamino)but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Mechanism of Action
The mechanism of action of (E)-4-(dimethylamino)but-3-en-2-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its mechanism of action include nucleophilic addition, electrophilic substitution, and redox reactions .
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)butan-2-one: A similar compound with a saturated carbon chain.
4-(dimethylamino)but-2-en-1-one: A compound with a different position of the double bond.
4-(dimethylamino)but-3-en-2-ol: A compound with a hydroxyl group instead of a ketone.
Uniqueness
(E)-4-(dimethylamino)but-3-en-2-one is unique due to its specific enone structure and the presence of the dimethylamino group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
(E)-4-(dimethylamino)but-3-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(8)4-5-7(2)3/h4-5H,1-3H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWSKIGAQZAJKS-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2802-08-6 | |
Record name | trans-4-(Dimethylamino)-3-buten-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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